3-Isopropylbenzoic acid
Overview
Description
3-Isopropylbenzoic acid, also known as 3-(1-methylethyl)benzoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid where the hydrogen atom at the third position of the benzene ring is replaced by an isopropyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COOH+CH3CHClCH3AlCl3C6H4(CH(CH3)2)COOH
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of 3-isopropyltoluene using potassium permanganate or other oxidizing agents. The reaction conditions typically involve heating the reactants in an aqueous or organic solvent medium .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form 3-carboxybenzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 3-Carboxybenzoic acid.
Reduction: 3-Isopropylbenzyl alcohol.
Substitution: 3-Nitroisopropylbenzoic acid, 3-Sulfoisopropylbenzoic acid, and 3-Haloisopropylbenzoic acid
Scientific Research Applications
3-Isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzoic acid: The parent compound without the isopropyl group.
4-Isopropylbenzoic acid: An isomer with the isopropyl group at the fourth position.
2-Isopropylbenzoic acid: An isomer with the isopropyl group at the second position.
Uniqueness: 3-Isopropylbenzoic acid is unique due to the position of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity in substitution reactions .
Properties
IUPAC Name |
3-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYVSJDCQZVKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205054 | |
Record name | Benzoic acid, 3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-47-8 | |
Record name | Benzoic acid, 3-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5651-47-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the isopropyl group in 3-isopropylbenzoic acid influence its acidity compared to methyl or tert-butyl groups?
A1: Research indicates that the isopropyl group in this compound exhibits an intermediate influence on its acidity compared to methyl and tert-butyl groups []. While its conformational flexibility lessens direct steric hindrance on the carboxyl group, it still exerts a noticeable effect through a phenomenon known as the "pole/induced dipole interaction" in the anion []. This interaction, though weaker than in tert-butylbenzoic acid, is more pronounced than in the case of methylbenzoic acid, showcasing the unique steric influence of the isopropyl group. Interestingly, this effect is particularly noticeable in the gas phase and becomes attenuated in solutions like methanol or dimethyl sulfoxide [].
Q2: Are there any spectroscopic observations supporting the influence of the isopropyl group on the properties of this compound?
A2: While the provided abstracts don't delve into the specifics of spectroscopic data for this compound, the research emphasizes investigating the IR spectra of these compounds in tetrachloromethane []. This suggests that infrared spectroscopy was likely used to study the influence of the isopropyl group on the carboxylic acid functionality. Further analysis of these spectra could potentially reveal shifts in characteristic absorption bands, offering insights into the steric interactions and electronic distribution within the molecule.
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